Global Warming Potential (GWP) of Oxygen Difluoride (OF2) is Over Four Orders of Magnitude Lower than Nitrogen Trifluoride (NF3) in Semiconductor Cleaning
In semiconductor dry cleaning applications, the use of OF2 as a fluorine source presents a drastically reduced environmental impact compared to NF3. The Global Warming Potential (GWP) of OF2 is quantified at less than 1 (GWP < 1), whereas NF3 has a GWP of 17,200, as reported in a comparative study on Si wafer cleaning [1]. This represents a greater than 99.99% reduction in direct greenhouse gas footprint for the process chemistry.
| Evidence Dimension | Global Warming Potential (GWP, 100-year horizon) |
|---|---|
| Target Compound Data | GWP < 1 |
| Comparator Or Baseline | Nitrogen Trifluoride (NF3): GWP = 17,200 |
| Quantified Difference | OF2 GWP is >99.99% lower than NF3 (17,200 vs <1) |
| Conditions | As reported for plasma cleaning processes in semiconductor fabrication; data from INIS IAEA and repository sources. |
Why This Matters
This differential is critical for semiconductor manufacturers facing tightening greenhouse gas emissions regulations (e.g., under the Kigali Amendment) and seeking to lower their scope 1 carbon footprint without sacrificing process efficiency.
- [1] INIS IAEA. In situ dry cleaning of Si wafer using OF2/NH3 remote plasma with low global warming potential. 2018. Available from: https://inis.iaea.org/records/wm3xk-3zx89 View Source
